Metobromuron-D6
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Overview
Description
Metobromuron-D6 is a deuterated form of metobromuron, a phenylurea herbicide commonly used in agriculture for weed control. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and environmental fate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Metobromuron-D6 involves the incorporation of deuterium atoms into the metobromuron molecule. This can be achieved through the use of deuterated reagents such as deuterated methanol and deuterated methylamine. The reaction typically involves the following steps:
Deuteration of Methanol: Methanol is reacted with deuterium oxide (D2O) to produce deuterated methanol (CD3OD).
Formation of Deuterated Methylamine: Deuterated methanol is then reacted with ammonia (NH3) to form deuterated methylamine (CD3NH2).
Synthesis of this compound: The deuterated methylamine is reacted with 4-bromophenyl isocyanate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms at specific positions in the molecule. The final product is purified using techniques such as recrystallization and chromatography to achieve high chemical purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
Metobromuron-D6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Halogen substitution reactions can replace the bromine atom with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogen substitution reactions often involve reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: N-oxide derivatives of this compound.
Reduction: Amine derivatives of this compound.
Substitution: Halogen-substituted derivatives of this compound.
Scientific Research Applications
Metobromuron-D6 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of metobromuron in environmental samples.
Biology: Employed in metabolic studies to trace the degradation pathways of metobromuron in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of metobromuron.
Industry: Applied in environmental monitoring to study the fate and transport of metobromuron in soil and water.
Mechanism of Action
Metobromuron-D6 exerts its effects by inhibiting photosynthesis in plants. It targets the photosystem II (PSII) complex in the chloroplasts, specifically binding to the D1 protein and blocking the electron transport chain. This inhibition prevents the conversion of light energy into chemical energy, ultimately leading to the death of the plant.
Comparison with Similar Compounds
Similar Compounds
Diuron: Another phenylurea herbicide with similar mode of action but different chemical structure.
Linuron: A phenylurea herbicide used for similar agricultural applications.
Monuron: A phenylurea herbicide with a similar mechanism of action but different chemical properties.
Uniqueness of Metobromuron-D6
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking of the compound in metabolic and environmental studies, as well as improved accuracy in analytical measurements.
Properties
Molecular Formula |
C9H11BrN2O2 |
---|---|
Molecular Weight |
265.14 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1-(trideuteriomethoxy)-1-(trideuteriomethyl)urea |
InChI |
InChI=1S/C9H11BrN2O2/c1-12(14-2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13)/i1D3,2D3 |
InChI Key |
WLFDQEVORAMCIM-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)NC1=CC=C(C=C1)Br)OC([2H])([2H])[2H] |
Canonical SMILES |
CN(C(=O)NC1=CC=C(C=C1)Br)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.